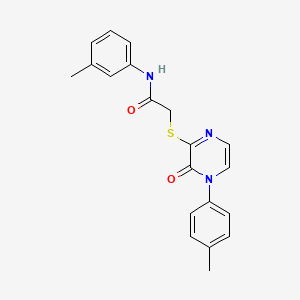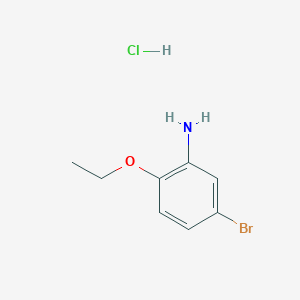![molecular formula C22H25ClN4O4S B2966959 N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride CAS No. 1216387-95-9](/img/structure/B2966959.png)
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClN4O4S and its molecular weight is 476.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanisms and Stereochemistry in Chemical Reactions
Studies on similar compounds emphasize the importance of understanding the mechanisms and stereochemistry of amine substitution reactions at the carbon-nitrogen double bond. For example, research on the reaction of (Z)-O-methyl-nitrobenzohydroximoyl chloride with morpholine and other amines has provided valuable insights into the kinetics and stereochemical outcomes of these reactions, which are essential for designing compounds with desired properties and activities (Johnson et al., 1992).
Synthesis and Pharmacological Activities
The synthesis and evaluation of novel derivatives of related compounds have been explored for their pharmacological activities. For instance, research into the synthesis of benzimidazoles containing piperazine or morpholine skeletons has led to the discovery of compounds with glucosidase inhibitory activities and antioxidant properties. This indicates the potential of such compounds in the development of new therapeutic agents (Özil et al., 2018).
Antitumor and Antiviral Activities
Investigations into the antitumor and antiviral activities of related compounds, such as thiazoles and benzothiazoles, have demonstrated their potential in treating various diseases. For instance, derivatives of 6-amino-2-phenylbenzothiazole have shown cytostatic activities against malignant human cell lines, suggesting their use as antitumor agents (Racané et al., 2006). Additionally, thiazolides have been identified as novel antiviral agents effective against hepatitis B virus replication, highlighting their significance in antiviral research (Stachulski et al., 2011).
Synthesis Techniques and Chemical Reactions
The synthesis and reactions of compounds with structures similar to "N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride" have been extensively studied. These studies provide valuable methodologies for synthesizing and modifying such compounds to achieve desired chemical and pharmacological properties. For example, the synthesis of chlorantraniliprole from 3-methyl-2-nitrobenzoic acid through esterification, reduction, chlorination, and aminolysis showcases the complexity and precision required in synthetic chemistry (Chen et al., 2010).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S.ClH/c1-16-6-7-19-20(14-16)31-22(23-19)25(9-3-8-24-10-12-30-13-11-24)21(27)17-4-2-5-18(15-17)26(28)29;/h2,4-7,14-15H,3,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWXSUZEXRKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2966876.png)



![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)

![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)



![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)

![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)
![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)
